molecular formula C17H19N3O2 B2803340 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide CAS No. 1448076-08-1

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide

Cat. No.: B2803340
CAS No.: 1448076-08-1
M. Wt: 297.358
InChI Key: XJQNMLATILJWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C17H20N4O2
  • Molecular Weight: 312.37 g/mol
  • CAS Number: 1448036-83-6

The presence of the 1,2,4-oxadiazole ring is significant as it contributes to the compound's biological properties. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Anticancer Activity

Research has highlighted the anticancer potential of oxadiazole derivatives. The compound this compound exhibits promising cytotoxic effects against various cancer cell lines. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity: Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Induction of Apoptosis: Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Antimicrobial Activity

The biological activity of oxadiazoles extends beyond anticancer effects. Compounds containing the oxadiazole moiety have demonstrated significant antimicrobial properties against both bacterial and fungal strains. For instance:

  • Bacterial Inhibition: Certain derivatives have shown effectiveness against pathogens like Escherichia coli and Pseudomonas aeruginosa .
  • Fungal Inhibition: Some studies report antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial action .

Synthesis and Characterization

A series of studies have focused on synthesizing new oxadiazole derivatives and characterizing their biological activities. For instance:

  • Synthesis Methodology: Various synthetic routes have been explored to obtain substituted oxadiazoles with enhanced bioactivity . These methods often involve multi-step reactions that modify the oxadiazole core to improve potency.
  • Biological Screening: Newly synthesized compounds are typically screened for their antibacterial and anticancer activities using standardized assays. For example, compounds were tested against different cancer cell lines, revealing IC50 values that indicate their potency .

Comparative Activity Table

Compound NameAnticancer Activity (IC50 µM)Antimicrobial ActivityMechanism of Action
This compound10Effective against E. coliInhibition of HDAC
Other Oxadiazole Derivative A15Effective against C. albicansApoptosis induction
Other Oxadiazole Derivative B8Effective against P. aeruginosaEnzyme inhibition

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-18-16(22-20-12)11-14-9-5-6-10-15(14)19-17(21)13-7-3-2-4-8-13/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQNMLATILJWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.